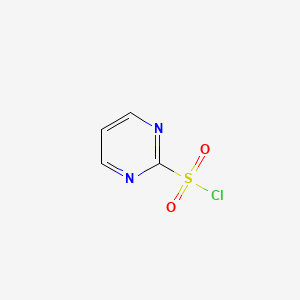

Pyrimidine-2-sulfonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULAGHAXBSYDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468069 | |

| Record name | Pyrimidine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220548-03-8 | |

| Record name | Pyrimidine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Pyrimidine-2-sulfonyl Chloride synthesis and characterization"

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrimidine-2-sulfonyl Chloride

Executive Summary

This compound is a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring an electron-deficient pyrimidine ring coupled with a potent electrophilic sulfonyl chloride group, makes it an invaluable building block for the synthesis of a diverse range of sulfonamide derivatives and other complex molecules.[1][2] Pyrimidine-based compounds are central to numerous therapeutic agents, owing to the pyrimidine core's ability to engage in various biological interactions.[2] The sulfonyl chloride moiety provides a robust chemical handle for reaction with nucleophiles, most notably primary and secondary amines, to form the stable and medicinally crucial sulfonamide linkage.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the principal synthetic route to this compound—the oxidative chlorination of 2-mercaptopyrimidine. We delve into the causality behind experimental choices, present a field-tested, step-by-step protocol, and outline a complete analytical workflow for the unambiguous characterization of the final product. Furthermore, this document discusses the compound's reactivity, stability considerations, and its strategic application in modern medicinal chemistry, particularly as a covalent warhead for protein modification.[3]

Section 1: The Strategic Importance of this compound

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs.[2] Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions, enabling effective binding to a wide array of biological targets. This has led to the development of pyrimidine-containing drugs with applications as antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[2]

The Sulfonyl Chloride Functional Group: A Versatile Electrophilic Hub

Sulfonyl chlorides are powerful electrophiles primarily used to synthesize sulfonamides, a functional group present in a vast number of pharmaceuticals, including antibacterial "sulfa drugs," diuretics, and protease inhibitors.[4] The reaction between a sulfonyl chloride and an amine is typically efficient and high-yielding, allowing for the rapid generation of compound libraries for high-throughput screening. This versatility makes sulfonyl chlorides indispensable tools in lead optimization and structure-activity relationship (SAR) studies.

A Key Building Block for Advanced Applications

The combination of these two moieties in this compound creates a reagent of high value. The sulfonyl group at the C2 position of the pyrimidine ring acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity has been harnessed in the development of covalent inhibitors that target cysteine residues in proteins. The sulfonylpyrimidine warhead reacts chemoselectively with the thiol side chain of cysteine to form a stable covalent bond, offering a powerful strategy for achieving high potency and prolonged duration of action.[3]

Section 2: Synthetic Pathways to this compound

Principle Synthetic Strategy: Oxidative Chlorination of 2-Mercaptopyrimidine

The most direct, efficient, and widely adopted method for the preparation of this compound is the oxidative chlorination of its corresponding thiol, 2-mercaptopyrimidine.[5] This precursor is commercially available and relatively inexpensive, making this route highly practical for both laboratory and larger-scale synthesis.

The core of this transformation involves the oxidation of the sulfur atom through multiple oxidation states to a sulfonic acid or a related intermediate, which is then converted to the sulfonyl chloride in situ. While various oxidizing systems can achieve this, careful selection of reagents and conditions is critical due to the potential for ring degradation or unwanted side reactions.

Methodology Deep Dive: Sodium Hypochlorite Oxidation

A robust and reliable method employs aqueous sodium hypochlorite (bleach) as the oxidant in a biphasic acidic medium.[5] This procedure avoids the use of highly hazardous chlorine gas, which often gives poor yields with electron-deficient heterocycles like pyrimidine.[5]

-

Causality of Experimental Choices:

-

Biphasic System (e.g., Dichloromethane/Aqueous HCl): 2-Mercaptopyrimidine is protonated and dissolved in the aqueous acid phase. The sulfonyl chloride product is organic-soluble and is extracted into the dichloromethane layer as it forms. This separation protects the unstable product from reacting with the aqueous medium and facilitates a cleaner reaction.

-

Low Temperature (-10 to -5 °C): The reaction is highly exothermic and the this compound product is thermally labile. Maintaining a low internal temperature is crucial to prevent decomposition, the formation of tarry byproducts, and to ensure a high yield of the desired product.[5]

-

Stoichiometry of Oxidant: A slight excess of sodium hypochlorite (approximately 3.3 equivalents) is used to ensure the complete oxidation of the thiol to the sulfonyl chloride state.[5]

-

Alternative Oxidative Systems

While the sodium hypochlorite method is prevalent, other systems have been developed for the conversion of thiols to sulfonyl chlorides and are applicable in this context:

-

Hydrogen Peroxide (H₂O₂)/Thionyl Chloride (SOCl₂): This combination serves as a highly reactive reagent system for the direct and rapid conversion of thiols to sulfonyl chlorides.[6][7]

-

N-Chlorosuccinimide (NCS): NCS can be used in the presence of a chloride source to effect the oxidative chlorination, often under mild conditions.[7][8]

Visualizing the Synthesis

Caption: Primary synthetic route to this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Sodium Hypochlorite Oxidation

This protocol is adapted from established literature procedures and is designed to be self-validating through careful control of reaction parameters.[5]

Materials and Reagents:

-

2-Mercaptopyrimidine (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

6% Sodium Hypochlorite (NaOCl) solution (approx. 3.3 eq)

-

Benzylamine (for derivatization to confirm product formation)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and ice-salt bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-mercaptopyrimidine (e.g., 5.0 mmol, 0.56 g) in a mixture of 25 mL of CH₂Cl₂ and 25 mL of 1 M HCl.

-

Cooling: Cool the rapidly stirring biphasic mixture to an internal temperature of -10 to -5 °C using an ice-salt bath. It is critical to monitor the internal temperature throughout the addition.

-

Oxidant Addition: Add cold (0-5 °C) 6% sodium hypochlorite solution (e.g., 18 mmol, ~26 mL) dropwise via a dropping funnel over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below -5 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture vigorously at -10 to -5 °C for an additional 15-20 minutes. The reaction progress can be qualitatively assessed by the disappearance of the starting material via TLC (Note: the product is unstable on silica gel; rapid elution is required). A more reliable method is to quench a small aliquot.

-

Workup:

-

Promptly transfer the cold reaction mixture to a separatory funnel.

-

Separate the organic (CH₂Cl₂) layer.

-

Extract the aqueous layer with two additional portions of cold CH₂Cl₂ (2 x 25 mL).

-

Combine the organic extracts and wash sequentially with cold saturated NaHCO₃ solution (25 mL) and cold brine (25 mL). Caution: The bicarbonate wash neutralizes residual acid and can be vigorous.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (< 25 °C). The product is typically obtained as a pale yellow oil or solid and should be used immediately in the next step due to its instability.

In-Practice Insight for Validation: To confirm the formation of the sulfonyl chloride, a small portion of the crude product can be immediately reacted with an amine. Dissolve the sample in CH₂Cl₂, add benzylamine (2 eq) and pyridine (1.5 eq), and stir for 1 hour. The formation of the corresponding stable sulfonamide can be confirmed by LC-MS and NMR, thus validating the success of the initial synthesis.

Safety and Handling Considerations

-

Reactivity: this compound is corrosive and highly moisture-sensitive.[9][10] Contact with water will hydrolyze it to the corresponding sulfonic acid, liberating HCl gas. All glassware must be thoroughly dried before use.

-

Handling: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: The product is unstable and should be used immediately after synthesis. If short-term storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 0 °C).

Section 4: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Analytical Workflow Visualization

Caption: Workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be characteristic. The proton at the C5 position will appear as a triplet, while the protons at C4 and C6 will appear as a doublet, coupled to the C5 proton. Due to the strong electron-withdrawing effect of the sulfonyl chloride group, all pyrimidine protons will be shifted downfield compared to unsubstituted pyrimidine.

-

¹³C NMR: The carbon spectrum will show three distinct signals for the pyrimidine ring. The C2 carbon, directly attached to the sulfonyl chloride group, will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the sulfonyl chloride functional group. Key absorptions include:

-

Asymmetric S=O stretch: A strong band expected in the 1370-1410 cm⁻¹ region.[12]

-

Symmetric S=O stretch: A strong band expected in the 1166-1204 cm⁻¹ region.[12]

-

C=N and C=C stretches: Aromatic ring stretches will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the mass of C₄H₃ClN₂O₂S (177.96 g/mol ).[13]

-

Isotopic Pattern: A crucial diagnostic feature is the presence of an (M+2) peak that is approximately one-third the intensity of the M⁺ peak, which is characteristic of the natural abundance of the ³⁷Cl isotope.[12]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~8.0-9.5 ppm | Aromatic protons on an electron-deficient ring. |

| Coupling | Doublet and Triplet | Characteristic pyrimidine ring splitting pattern. | |

| IR | S=O Asymmetric Stretch | ~1385 cm⁻¹ (Strong) | Confirms sulfonyl group presence.[12] |

| S=O Symmetric Stretch | ~1180 cm⁻¹ (Strong) | Confirms sulfonyl group presence.[12] | |

| MS | Molecular Ion (m/z) | ~178 | Corresponds to the molecular weight of the [M]⁺ ion. |

| Isotopic Peak (m/z) | ~180 | Confirms the presence of one chlorine atom. |

Section 5: Reactivity, Stability, and Applications

Chemical Reactivity

This compound is a potent electrophile. Its primary reaction is with nucleophiles, leading to the displacement of the chloride ion.

-

Reaction with Amines: This is the most common application, yielding pyrimidine-2-sulfonamides. The reaction is typically fast and is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[4]

-

Reaction with Thiols: As demonstrated in covalent inhibitor design, it reacts readily with thiols (and especially thiolates) to form thiosulfonates, which can rearrange or serve as stable linkages.[3]

-

Hydrolysis: As previously noted, it reacts with water to form pyrimidine-2-sulfonic acid. This highlights the need for anhydrous conditions during its synthesis and subsequent reactions.

Stability and Storage

The compound's utility is tempered by its limited stability.

-

Moisture Sensitivity: It is hygroscopic and readily hydrolyzes.[9]

-

Thermal Instability: The compound can decompose upon heating. Distillation is generally not a viable purification method.

-

Best Practices: Always store under an inert atmosphere, at low temperatures, and for the shortest possible time. It is best generated and used in situ or with minimal delay.

Applications in Drug Development

The ability to readily synthesize this compound opens the door to a vast chemical space for drug discovery.

-

Scaffold for Library Synthesis: By reacting it with a diverse collection of primary and secondary amines, large libraries of novel sulfonamides can be rapidly created for biological screening against various targets.

-

Covalent Warhead: The 2-sulfonylpyrimidine motif is a "tunable" warhead for covalent drug design. By modifying substituents on the pyrimidine ring, researchers can fine-tune the electrophilicity and, therefore, the reactivity towards a target cysteine residue, balancing potency with off-target effects.[3]

Section 6: Conclusion

This compound is a cornerstone intermediate for accessing a rich and biologically relevant area of chemical space. While its synthesis and handling require care due to its inherent reactivity and instability, the oxidative chlorination of 2-mercaptopyrimidine provides a reliable and scalable synthetic route. A thorough characterization using a combination of NMR, IR, and MS is essential to confirm its identity and ensure its suitability for subsequent transformations. The strategic importance of this building block in medicinal chemistry—from generating diverse sulfonamide libraries to designing highly specific covalent inhibitors—ensures that it will remain a compound of significant interest to researchers dedicated to the discovery of novel therapeutics.

References

- Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett.

- Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Journal of Organic Chemistry.

- Various Authors. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

- Various Authors. Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles.

- Smolecule. Pyrimidine-5-sulfonyl chloride | 856596-17-3.

- Google Patents. (US7842834B2) Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.

- ChemicalBook. PYRIDINE-2-SULFONYL CHLORIDE synthesis.

- El-Gharably, A., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. PubMed.

- Safety Data Sheet for Pyrimidine. (2025).

- ChemicalBook. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1.

- Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society.

- Various Authors. (2025). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives.

- BenchChem. (2025). The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry.

- Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride.

- Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet.

- Safety Data Sheet for Pyridine-3-sulfonyl chloride hydrochloride. (2025).

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation.

- BenchChem. Synthesis routes of Pyridine-2-sulfonyl Chloride.

- Bar-Lavan, Y., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie.

- PubChem. This compound.

- Park, K. H., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry.

- Google Patents. (CN111479808A) Pyrimidine sulfonamide derivative, preparation method and medical application thereof.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog.

Sources

- 1. Buy Pyrimidine-5-sulfonyl chloride | 856596-17-3 [smolecule.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. acdlabs.com [acdlabs.com]

- 13. This compound | C4H3ClN2O2S | CID 11528448 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyrimidine-2-sulfonyl Chloride: A Linchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine-2-sulfonyl Chloride

In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its presence in the fundamental building blocks of life, DNA and RNA, has made it a privileged structure in medicinal chemistry.[1][2] When functionalized as this compound, this heterocyclic compound is transformed into a highly reactive and versatile intermediate, pivotal for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, reactivity, and critical role in the development of novel therapeutics.

Core Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 220548-03-8 | [3] |

| Molecular Formula | C₄H₃ClN₂O₂S | [3] |

| IUPAC Name | This compound | [3] |

| Molecular Weight | 178.60 g/mol | [3] |

Predicted Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 372.9±25.0 °C | [4] |

| Density | 1.587±0.06 g/cm³ | [4] |

| pKa | -5.68±0.33 | [4] |

Synthesis and Mechanism: From Thiol to a Reactive Intermediate

The synthesis of heteroaryl sulfonyl chlorides, including this compound, is most commonly achieved through the oxidative chlorination of the corresponding thiol.[5] This transformation is crucial as it converts a relatively stable precursor into a highly electrophilic species, primed for nucleophilic attack.

The traditional method for this conversion often involves the use of chlorine gas in an aqueous acidic medium.[5] However, due to the hazardous nature of chlorine gas, alternative and safer methods have been developed. A notable and more convenient laboratory-scale synthesis utilizes sodium hypochlorite (bleach) as the oxidant in the presence of an acid.[5]

Causality in Experimental Design:

The choice of reagents and reaction conditions is dictated by the need to control the highly exothermic oxidation process while ensuring the formation and stability of the desired sulfonyl chloride.

-

Low Temperature: The reaction is conducted at sub-zero temperatures (-10 to -5 °C) to manage the exothermicity of the oxidation and to minimize the degradation of the often-unstable sulfonyl chloride product.[5]

-

Acidic Medium: The presence of hydrochloric acid is critical. It protonates the pyrimidine nitrogen atoms, increasing the compound's solubility in the aqueous phase and activating the thiol group for oxidation.

-

Biphasic System: The use of a biphasic system, such as dichloromethane and water, allows for the in-situ extraction of the formed sulfonyl chloride into the organic layer, protecting it from hydrolysis and other side reactions in the aqueous phase.

Experimental Workflow: Synthesis of this compound

The following is a representative protocol for the synthesis of a heteroaryl sulfonyl chloride, adapted for this compound.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: A solution of 2-mercaptopyrimidine (1.0 eq) is prepared in a biphasic mixture of dichloromethane (CH₂Cl₂) and 1 M hydrochloric acid (HCl). The mixture is cooled to between -10 and -5 °C in an ice-salt or acetone/dry ice bath.

-

Oxidation: A pre-cooled solution of sodium hypochlorite (6% aqueous, ~3.3 eq) is added dropwise to the vigorously stirred reaction mixture, ensuring the internal temperature is maintained below -5 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting thiol.

-

Work-up: Upon completion, the organic layer is quickly separated, washed with cold brine, and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure at low temperature to yield the crude this compound. Due to its potential instability, it is often used immediately in the subsequent step without extensive purification.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile formation of sulfonamides, which are a key functional group in a multitude of approved drugs.[6][7] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its geometry can influence the overall conformation of a molecule, making it a critical pharmacophore.

The Sulfonamide Bond Formation: A Gateway to Bioactivity

The reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base, such as pyridine or triethylamine, readily yields the corresponding sulfonamide.

Caption: Reaction scheme for sulfonamide synthesis.

This reaction is fundamental to the synthesis of a wide range of therapeutic agents. While specific examples of marketed drugs directly using this compound are not readily found in publicly available literature, the pyrimidine sulfonamide core is a recurring motif in compounds targeting various diseases. The pyrimidine ring itself is found in numerous antivirals, anticancer agents, and antibacterials.[1][2] The addition of the sulfonamide linkage allows for the modulation of physicochemical properties and provides a vector for targeting specific biological macromolecules.

For instance, 2-sulfonylpyrimidine derivatives have been investigated as covalent inhibitors for proteins with reactive cysteine residues, highlighting their potential in targeted cancer therapy.[8]

Safety and Handling: A Self-Validating Protocol

As with all reactive chemical intermediates, proper handling of this compound is paramount. The following precautions should be taken:

-

Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Corrosivity: this compound and the hydrogen chloride gas evolved during its synthesis and subsequent reactions are corrosive. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

-

Temperature Control: The synthesis is exothermic and requires careful temperature management to prevent runaway reactions and decomposition of the product.

A self-validating protocol for handling this compound involves:

-

Pre-reaction checks: Ensuring all equipment is dry and the cooling bath is at the correct temperature before starting the reaction.

-

In-process monitoring: Continuously monitoring the reaction temperature and the rate of addition of reagents.

-

Post-reaction quenching: Carefully quenching any unreacted reagents before work-up. For instance, excess oxidant can be quenched with a solution of sodium bisulfite.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its synthesis via the oxidative chlorination of 2-mercaptopyrimidine, while requiring careful control of reaction conditions, provides a direct route to this versatile building block. The ability to readily form sulfonamide linkages makes it an indispensable tool for medicinal chemists seeking to create new molecular entities with a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or drug development professional working in this dynamic field.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Parkin, K. L., & Cohen, S. M. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(14), 5363–5366. [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

-

Talaat, R. M., & El-Sayed, W. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(11), 3166. [Link]

-

El-Faham, A., & Siddiqui, S. A. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert, 11(1), 1-19. [Link]

-

Vinod, D., & Padmaja, A. (2021). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

-

Ward, R. A., & An, H. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(38), 16362–16373. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 3. This compound | C4H3ClN2O2S | CID 11528448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 220548-03-8 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Pyrimidine-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2-sulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug development, serving as a key building block for the synthesis of a diverse range of sulfonamide derivatives. The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, necessitates a thorough and precise analytical characterization to ensure the quality, purity, and structural integrity of the compound. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed in the elucidation of the molecular structure of this compound. We will delve into the theoretical underpinnings and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers by not only presenting expected spectral data but also by explaining the causal relationships between molecular structure and spectroscopic output, thereby enabling a more profound understanding of the analytical process.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including many approved pharmaceuticals. The introduction of a sulfonyl chloride group at the 2-position of the pyrimidine ring provides a highly versatile chemical handle for the construction of novel molecular entities. The resulting sulfonamides are a privileged class of compounds in drug discovery, known for their diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties.

Given its role as a critical precursor, the unambiguous identification and purity assessment of this compound are paramount. Spectroscopic methods are the cornerstone of this characterization, offering a non-destructive and highly informative means of confirming the compound's identity and detecting any potential impurities.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first consider the molecular structure of this compound.

Figure 1. Molecular Structure of this compound.

The molecule consists of a six-membered aromatic pyrimidine ring, which is substituted at the C2 position with a sulfonyl chloride group (-SO₂Cl). The key structural features that will be interrogated by spectroscopic methods are:

-

The Pyrimidine Ring Protons: The three non-equivalent aromatic protons (H4, H5, and H6).

-

The Pyrimidine Ring Carbons: The four distinct carbon atoms of the pyrimidine ring.

-

The Sulfonyl Chloride Group: The S=O and S-Cl bonds.

The following sections will detail how NMR, IR, and MS can be used to probe these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide invaluable information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical environment of the three aromatic protons on the pyrimidine ring. Due to the electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atoms in the ring, these protons are expected to be deshielded and resonate at relatively high chemical shifts (downfield).

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.5 - 7.8 | Triplet | J ≈ 5.0 |

| H-4, H-6 | ~8.9 - 9.2 | Doublet | J ≈ 5.0 |

Interpretation:

-

H-5: This proton is coupled to both H-4 and H-6, resulting in a triplet. It is expected to be the most upfield of the three aromatic protons.

-

H-4 and H-6: These two protons are chemically equivalent due to the symmetry of the molecule and will appear as a single doublet, being coupled to H-5. Their significant downfield shift is attributed to the deshielding effects of the adjacent nitrogen atoms and the sulfonyl chloride group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~125 - 130 |

| C-4, C-6 | ~155 - 160 |

| C-2 | ~165 - 170 |

Interpretation:

-

C-5: This carbon is expected to be the most upfield of the ring carbons.

-

C-4 and C-6: These equivalent carbons will appear as a single peak and are shifted downfield due to the adjacent nitrogen atoms.

-

C-2: This carbon, directly attached to the electron-withdrawing sulfonyl chloride group, will be the most deshielded and appear furthest downfield.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of sulfonyl chlorides, aprotic solvents are essential.[1]

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-32.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Figure 2. General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.[2] For this compound, the most characteristic absorption bands will be those associated with the sulfonyl chloride group.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |

| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |

| S-Cl Stretch | ~600 - 700 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=N, C=C Stretch | ~1400 - 1600 | Medium-Strong |

Interpretation:

The presence of two strong absorption bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ is highly indicative of the sulfonyl chloride functional group.[2] The aromatic C-H and ring stretching vibrations will also be present, further confirming the presence of the pyrimidine ring.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 178.6 g/mol .[1] In the mass spectrum, a molecular ion peak is expected at an m/z (mass-to-charge ratio) of 178.

-

Isotopic Pattern: Due to the natural abundance of the ³⁷Cl isotope, an (M+2)⁺ peak at m/z 180 with an intensity of approximately one-third of the molecular ion peak is expected. This isotopic signature is a key indicator of the presence of a chlorine atom.

-

Fragmentation: Common fragmentation pathways for sulfonyl chlorides involve the loss of SO₂ (64 Da) or the cleavage of the S-Cl bond.

Interpretation:

The observation of the molecular ion peak with its characteristic chlorine isotopic pattern, along with logical fragmentation patterns, provides strong evidence for the identity of this compound.

Experimental Protocol for MS Data Acquisition

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL).

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

Instrument Parameters (for a typical ESI-MS system):

-

Ionization Mode: Positive or negative ion mode can be explored.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: 50-500 m/z.

Figure 3. General workflow for mass spectrometry analysis.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive and unambiguous characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed bonding framework of the molecule, IR spectroscopy confirms the presence of the key sulfonyl chloride functional group, and mass spectrometry verifies the molecular weight and elemental composition. By employing these methods in concert, researchers can confidently ascertain the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development efforts. This guide provides the foundational knowledge and practical protocols to achieve this critical analytical objective.

References

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

Sources

"mechanism of action of Pyrimidine-2-sulfonyl Chloride in organic reactions"

An In-Depth Technical Guide to the Mechanistic Action of Pyrimidine-2-sulfonyl Chloride in Organic Synthesis

Executive Summary

This compound is a versatile and highly reactive reagent in modern organic synthesis, distinguished by its dual mechanistic capabilities. The electron-deficient pyrimidine ring significantly enhances the electrophilicity of the sulfur center, making it a potent agent for the synthesis of sulfonamides and sulfonate esters via nucleophilic substitution. More critically, this electronic feature transforms the entire sulfonyl moiety into an exceptional leaving group (nucleofuge) in the context of nucleophilic aromatic substitution (SNAr) reactions. This latter characteristic has been expertly leveraged for the chemoselective S-arylation of cysteine residues in proteins, providing a powerful tool for drug development and chemical biology. This guide elucidates these core mechanisms, provides field-proven experimental insights, and presents the causal relationships that govern the reagent's reactivity and application.

Introduction to this compound

This compound (C₄H₃ClN₂O₂S) is a heterocyclic sulfonyl chloride featuring a highly electrophilic sulfur atom bonded to the C2 position of a pyrimidine ring.[1][2] The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is the cornerstone of its reactivity. This electronic pull inductively and mesomerically depletes electron density from the C2 position, which in turn strongly polarizes the S-C bond and enhances the electrophilicity of the sulfur atom far beyond that of simple aryl sulfonyl chlorides like tosyl chloride.[3] This heightened reactivity allows for efficient reactions under mild conditions and enables unique reaction pathways not readily accessible with other sulfonylating agents.

Core Mechanistic Pathways

The utility of this compound stems from two distinct, competing, yet context-dependent, mechanistic pathways. The choice of nucleophile and reaction conditions dictates whether the reagent acts as a classic sulfonylating agent or as an arylating agent where the sulfonyl group is expelled.

Pathway A: Nucleophilic Substitution at the Sulfur Center

This is the canonical reaction pathway for sulfonyl chlorides, involving the attack of a nucleophile on the electrophilic sulfur atom, with the chloride ion serving as the leaving group.[3]

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of pyrimidine-2-sulfonamides.[4][5] These motifs are prevalent in medicinal chemistry.[6]

Causality in the Mechanism:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Proton Transfer & Elimination: The reaction requires a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) generated in situ. This is critical for two reasons: it prevents the protonation and deactivation of the starting amine nucleophile, and it drives the reaction to completion by consuming a product. The base abstracts a proton from the nitrogen, leading to the collapse of the intermediate and elimination of the chloride ion to form the stable S-N bond.[5]

Alcohols react with this compound in a mechanistically analogous fashion to amines to form sulfonate esters. This reaction is of paramount importance as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (a "pymsylate" sulfonate, -OSO₂Pyr), facilitating subsequent nucleophilic substitution or elimination reactions.[7]

Causality in the Mechanism: The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center. As with sulfonamide synthesis, a base is essential to deprotonate the resulting oxonium ion intermediate, preventing side reactions and driving the equilibrium towards the product.[8] The choice of a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine is crucial to avoid competitive attack of the base on the sulfonyl chloride.

Pathway B: The Sulfonyl Group as a Nucleofuge in SNAr Reactions

In a mechanistically distinct pathway, the entire sulfonyl group functions as an excellent leaving group (nucleofuge) in a Nucleophilic Aromatic Substitution (SNAr) reaction. This reactivity is particularly pronounced with soft nucleophiles, such as thiolates, and has been masterfully applied in the field of bioconjugation.

2-Sulfonylpyrimidines are superior reagents for the mild and chemoselective S-arylation of cysteine residues in proteins.[9] In this context, the sulfonyl group is a significantly better leaving group than halides (e.g., Cl, F) under the same conditions.

Causality in the Mechanism:

-

Nucleophilic Attack at Carbon: The deprotonated cysteine side chain (thiolate anion, -S⁻) acts as a potent nucleophile. It attacks the electron-deficient C2 carbon of the pyrimidine ring, not the sulfur atom.

-

Meisenheimer Intermediate: This attack breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Rearomatization and Expulsion: The ring rearomatizes by expelling the most stable leaving group. The pyrimidine-2-sulfinate anion is an excellent leaving group due to the stability of the anion, which is resonance-delocalized over the two oxygen atoms and further stabilized by the electron-withdrawing pyrimidine ring. This step is typically the rate-determining step. This results in a stable thioether linkage between the cysteine residue and the pyrimidine ring.[9]

The reactivity of 2-sulfonylpyrimidines in SNAr reactions can be precisely tuned over several orders of magnitude by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyrimidine ring. EWGs (e.g., -CF₃, -NO₂) accelerate the reaction by further stabilizing the Meisenheimer intermediate, while EDGs (e.g., -NH₂, -OMe) have the opposite effect.[9] This predictable modulation of reactivity is a significant advantage in designing targeted covalent inhibitors and bioconjugation reagents.

Practical Applications & Experimental Protocols

The following protocols are illustrative and represent self-validating systems for the synthesis of sulfonamides and the activation of alcohols.

Protocol: Synthesis of a Pyrimidine-2-sulfonamide

This protocol describes the reaction of this compound with a representative primary amine, benzylamine, in the presence of pyridine as a base.

Workflow Overview

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol: Activation of a Primary Alcohol (Sulfonylation)

This protocol details the conversion of a primary alcohol, such as 1-octanol, into its corresponding pyrimidine-2-sulfonate ester.[8][10]

Step-by-Step Methodology:

-

Reactant Preparation: To a stirred solution of 1-octanol (1.0 eq) and triethylamine (NEt₃, 2.0 eq) in anhydrous DCM at -10°C (ice/salt bath), add this compound (1.5 eq) portion-wise, ensuring the internal temperature remains below 0°C.

-

Reaction: Stir the mixture at 0°C for 2 hours. Monitor the disappearance of the alcohol by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with DCM.

-

Washing: Wash the combined organic extracts with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude sulfonate ester, which can often be used in the next step without further purification.

Comparative Analysis (Data Summary)

The rate of S-arylation of a model thiol (glutathione, GSH) is highly dependent on the electronic properties of the pyrimidine ring. The data below, adapted from structure-reactivity studies, illustrates the tunability of the reaction.[9]

| Compound (Substituent at C4/C6) | Rate Constant (k) at pH 7.0 [M⁻¹s⁻¹] | Relative Reactivity (vs. 4q) |

| 4q (H, H) | ~0.012 | 1x |

| 4l (CF₃, H) | ~21 | ~1750x |

| 4-series (EDG, e.g., -OMe) | < 0.01 | < 1x |

| 1q (2-chloro pyrimidine) | No observable reaction | N/A |

| 13 (2-methylthio pyrimidine) | No observable reaction | N/A |

This table clearly demonstrates the superior reactivity imparted by the sulfonyl leaving group compared to chloro or methylthio groups and the dramatic rate acceleration achieved with an electron-withdrawing group (-CF₃).[9]

Conclusion

This compound is a uniquely versatile reagent whose mechanism of action is dictated by the nature of the nucleophile. For hard nucleophiles like amines and alcohols, it undergoes classic nucleophilic substitution at the sulfur center to efficiently generate sulfonamides and sulfonate esters. For soft nucleophiles like thiolates, it participates in a mechanistically distinct SNAr reaction where the pyrimidine ring acts as the electrophilic site and the sulfonyl moiety serves as a superior leaving group. This dual reactivity, combined with the predictable, tunable nature of the SNAr pathway, establishes this compound and its derivatives as indispensable tools in both traditional organic synthesis and the precise chemical modification of biological macromolecules.

References

-

Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers . ResearchGate. Available at: [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation . ACS Publications. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . SpringerLink. Available at: [Link]

-

Recent development of peptide coupling reagents in organic synthesis . Royal Society of Chemistry. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Wiley Online Library. Available at: [Link]

-

This compound | C4H3ClN2O2S | CID 11528448 . PubChem. Available at: [Link]

-

CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY . SlideShare. Available at: [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis . DilunBio. Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives . Growing Science. Available at: [Link]

-

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 . ResearchGate. Available at: [Link]

-

NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides . ResearchGate. Available at: [Link]

- Peptide synthesis with sulfonyl protecting groups. Google Patents.

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis . Medium. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. Available at: [Link]

-

Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. Available at: [Link]

- Sulfonylation of alcohol. Google Patents.

-

Sulfonate synthesis by sulfonylation (tosylation) . Organic Chemistry Portal. Available at: [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides . YouTube. Available at: [Link]

Sources

- 1. This compound | C4H3ClN2O2S | CID 11528448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 220548-03-8 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. growingscience.com [growingscience.com]

- 7. youtube.com [youtube.com]

- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]

Introduction: The Pyrimidine-2-sulfonyl Chloride Moiety as a Potent Electrophile

An In-depth Technical Guide to the Reactivity of Pyrimidine-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic sulfonyl halide featuring a pyrimidine ring, a six-membered aromatic system with two nitrogen atoms.[1] The presence of the highly electron-withdrawing sulfonyl chloride group at the C2 position, flanked by two nitrogen atoms, renders this position exceptionally electrophilic and susceptible to nucleophilic attack. This heightened reactivity makes this compound and its derivatives powerful reagents in organic synthesis, particularly in the construction of sulfonamide linkages, a motif frequently found in a wide array of biologically active compounds and pharmaceuticals.[2] Understanding the nuanced reactivity of this compound is paramount for its effective utilization in medicinal chemistry and drug discovery campaigns. This guide provides a comprehensive overview of its synthesis, stability, and reactivity profile, supported by mechanistic insights and practical experimental protocols.

Synthesis, Stability, and Handling

Synthesis of this compound

While numerous methods exist for the synthesis of aryl sulfonyl chlorides, a common and effective laboratory-scale preparation for heteroaromatic sulfonyl chlorides involves the oxidation of a corresponding sulfinate salt.[3] An analogous procedure, successfully employed for the synthesis of pyridine-2-sulfonyl chloride, can be adapted for the pyrimidine counterpart.[4] This method involves the treatment of a sodium pyrimidine-2-sulfinate precursor with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in an inert solvent like dichloromethane.

Stability and Handling Considerations: A Word of Caution

A critical aspect of working with heteroaromatic sulfonyl chlorides, particularly those with the sulfonyl group at an alpha-position to a heteroatom (like the C2 position in pyrimidine), is their potential instability.[5] These compounds can be prone to decomposition via formal extrusion of sulfur dioxide (SO₂). This degradation pathway is often facilitated by the presence of the ring nitrogens.

Consequently, this compound is often generated in situ and used immediately in the subsequent reaction without isolation.[4] If isolation is necessary, it should be performed rapidly under anhydrous conditions, and the compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (N₂ or Ar) and used promptly. Researchers should be aware that prolonged storage can lead to diminished reactivity and the formation of byproducts.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The sulfonyl chloride group acts as an excellent leaving group, far superior to corresponding halides (e.g., 2-chloropyrimidine) or methylthio ethers.[6]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, followed by the departure of the sulfonate group.

Key Transformations and Applications

The Premier Application: Sulfonamide Synthesis

The reaction between a sulfonyl chloride and an amine is the most established and reliable method for forming a sulfonamide bond.[2] this compound readily reacts with a wide variety of primary and secondary amines to furnish the corresponding pyrimidine-2-sulfonamides. These reactions are typically fast and high-yielding.

The choice of base is crucial for ensuring the reaction proceeds efficiently. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is commonly used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

| Nucleophile Class | Typical Conditions | Base | Approx. Yield | Reference |

| Primary Amines | DCM or THF, 0°C to RT | Pyridine or TEA | 80-95% | [4][7] |

| Secondary Amines | DCM or THF, RT | Pyridine or TEA | 75-90% | [8] |

| Anilines (Weakly Nucleophilic) | DCM or ACN, RT to 40°C | Pyridine or DMAP | 60-85% | [8] |

| Thiols (e.g., Cysteine) | aq. Buffer, pH 6.5-7.0, RT | None (Thiolate) | >90% | [6] |

| Alcohols | DCM, RT | Stronger Base (e.g., NaH) | Variable | [2][9] |

Table 1: Representative Reaction Conditions for this compound with Various Nucleophiles.

Detailed Experimental Protocol: Synthesis of N-benzyl-pyrimidine-2-sulfonamide

This protocol describes a representative procedure for the synthesis of a sulfonamide from this compound, which is generated in situ.

Materials:

-

Sodium pyrimidine-2-sulfinate

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine

-

Pyridine, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

In situ Generation of Sulfonyl Chloride: To a stirred suspension of sodium pyrimidine-2-sulfinate (1.0 eq) in anhydrous DCM under an argon atmosphere, add NCS (1.0 eq) in one portion at room temperature.

-

Stir the reaction mixture for 1 hour. The progress can be monitored by TLC (thin-layer chromatography) for the consumption of the starting material.

-

Upon completion, filter the mixture through a short plug of Celite® to remove the succinimide byproduct. The filtrate contains the crude this compound.

-

Sulfonamide Formation: Cool the filtrate to 0°C in an ice bath.

-

To this cold solution, add anhydrous pyridine (3.0 eq) followed by the dropwise addition of benzylamine (1.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.[4]

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-pyrimidine-2-sulfonamide.

Structure-Reactivity Relationships

The reactivity of the pyrimidine sulfonyl chloride can be finely tuned by introducing substituents on the pyrimidine ring.[6]

-

Electron-Withdrawing Groups (EWGs): Substituents like -CF₃ or -NO₂ at the C4 or C5 positions increase the electrophilicity of the C2 carbon, leading to a significant acceleration in the rate of nucleophilic attack.

-

Electron-Donating Groups (EDGs): Conversely, groups like -NH₂ or -OCH₃ decrease the electrophilicity of the C2 carbon, slowing down the reaction rate.

This tunability is a powerful tool in drug design, allowing for the modulation of a compound's covalent binding affinity and selectivity.[6]

In polysubstituted pyrimidines, regioselectivity becomes a key consideration. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the outcome of the reaction with amines is highly dependent on the nature of the nucleophile and the reaction conditions.[8] While the C4 position is generally more susceptible to nucleophilic attack than C2 in 2,4-dihalopyrimidines, the exceptional leaving group ability of the sulfonyl group at C2 complicates this picture.[10] Careful selection of bases and nucleophiles can allow for the selective displacement of either the C4-chloride or the C2-sulfonyl group, highlighting the importance of empirical optimization in complex systems.[8]

Conclusion

This compound is a highly reactive and versatile building block in modern organic and medicinal chemistry. Its pronounced electrophilicity, driven by the potent sulfonyl chloride leaving group and the electron-deficient nature of the pyrimidine ring, enables rapid and efficient formation of sulfonamides and other derivatives through SNAr reactions. While its inherent instability necessitates careful handling and often in situ generation, a thorough understanding of its reactivity profile allows chemists to harness its power for the synthesis of complex molecules, including novel drug candidates and chemical probes. The ability to modulate its reactivity through substituent effects further solidifies its status as a valuable tool for drug development professionals.

References

-

Bar-Nir, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]

-

Bar-Nir, A., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(51), 18401-18406. [Link]

-

ResearchGate. (2018). Reactions of Pyrimidine-2-sulfenyl Chloride with Alkylvinyl and Allyl Ethers. Retrieved from [Link]

-

Gabizon, R., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(15), 7195-7204. [Link]

- Google Patents. (1946). US2410793A - Sulfonamido pyrimidines.

-

ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

ChemRxiv. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

Sources

- 1. This compound | C4H3ClN2O2S | CID 11528448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. books.rsc.org [books.rsc.org]

- 4. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US2410793A - Sulfonamido pyrimidines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to Understanding the Electrophilicity of the Sulfonyl Chloride Group

Introduction

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its versatile reactivity and widespread applications in medicinal chemistry, materials science, and beyond.[1][2] Its utility is fundamentally rooted in the pronounced electrophilicity of the sulfur atom, which makes it a prime target for a diverse array of nucleophiles.[3] This guide provides an in-depth exploration of the electronic structure, reactivity, and strategic manipulation of the sulfonyl chloride group, tailored for researchers, scientists, and drug development professionals. By delving into the mechanistic underpinnings and practical applications of sulfonyl chloride chemistry, we aim to equip scientists with the knowledge to harness the full potential of this powerful functional group. From the synthesis of life-saving sulfonamide drugs to its role as a robust protecting group, a thorough understanding of the electrophilicity of sulfonyl chlorides is indispensable for innovation in chemical synthesis.[4]

I. The Electronic Architecture of the Sulfonyl Chloride Group: The Heart of its Electrophilicity

The remarkable reactivity of the sulfonyl chloride group is a direct consequence of its electronic structure. The central sulfur atom is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms and single-bonded to an electronegative chlorine atom.[3][5] This arrangement creates a significant electron deficiency on the sulfur atom, rendering it highly electrophilic.

Several key factors contribute to this pronounced electrophilicity:

-

Inductive Effects: The strong electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom pull electron density away from the sulfur atom.[5] This creates a substantial partial positive charge (δ+) on the sulfur, making it highly susceptible to nucleophilic attack.

-

Resonance Stabilization of the Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, in part due to the stability of the resulting sulfonyl group. The negative charge on the departing chloride is not significantly destabilized by the remaining sulfonyl moiety.

-

d-Orbital Participation: While a topic of ongoing discussion, the potential involvement of sulfur's d-orbitals in bonding can contribute to the delocalization of electron density and further enhance the electrophilic character of the sulfur atom.

This inherent electrophilicity makes sulfonyl chlorides highly reactive towards a broad spectrum of nucleophiles, including alcohols, amines, thiols, and carbanions.[4]

Visualizing the Electronic Landscape

Caption: Electronic structure of a sulfonyl chloride, highlighting the electrophilic sulfur center.

II. Factors Influencing the Electrophilicity and Reactivity of Sulfonyl Chlorides

The reactivity of a sulfonyl chloride is not static; it can be finely tuned by altering the electronic and steric environment around the sulfonyl group. This modulation is a critical aspect of designing synthetic routes and achieving desired selectivity.

A. Electronic Effects: The Hammett Relationship in Action

The electronic nature of the substituent (R) attached to the sulfonyl group has a profound impact on its electrophilicity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, while electron-donating groups (EDGs) diminish it.[6]

This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ):

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

For reactions of sulfonyl chlorides with nucleophiles, a positive ρ value is typically observed, indicating that electron-withdrawing substituents (with positive σ values) accelerate the reaction.[7][8]

Table 1: Influence of Aromatic Substituents on the Reactivity of Benzenesulfonyl Chlorides

| Substituent (para-) | Hammett Constant (σp) | Relative Rate of Reaction with Aniline |

| -OCH₃ | -0.27 | Slower |

| -CH₃ | -0.17 | Slower |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Faster |

| -NO₂ | +0.78 | Significantly Faster |

Note: This table provides a qualitative representation of the trend. Actual relative rates can be found in kinetic studies.[7][9]

The powerful electron-withdrawing nature of the nitro group (-NO₂), for instance, significantly enhances the electrophilicity of the sulfonyl chloride group through both inductive and resonance effects, leading to faster reaction rates.[5]

B. Steric Hindrance

The steric bulk of both the substituent on the sulfonyl chloride and the attacking nucleophile can influence the reaction rate. Large, bulky groups can hinder the approach of the nucleophile to the electrophilic sulfur center, thereby slowing down the reaction.

However, in some cases, ortho-alkyl groups on an arenesulfonyl chloride have been observed to counterintuitively accelerate nucleophilic substitution.[10] This has been attributed to the relief of steric congestion in the transition state.[10]

III. Mechanistic Pathways of Nucleophilic Substitution

The reaction of a sulfonyl chloride with a nucleophile generally proceeds via a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are often considered: a concerted Sₙ2-like mechanism and a stepwise addition-elimination mechanism.[3] The operative mechanism can depend on the nature of the reactants, solvent, and reaction conditions.

A. Concerted Sₙ2-like Mechanism

In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. The reaction proceeds through a single, trigonal bipyramidal transition state.

Caption: Concerted Sₙ2-like mechanism for nucleophilic substitution at a sulfonyl chloride.

B. Stepwise Addition-Elimination Mechanism

This mechanism involves the initial attack of the nucleophile on the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then expels the chloride leaving group in a subsequent step to yield the final product.

Sources

- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Redox-transfer. Part VI. Determination of Hammett's ρ-constant for the oxidation of cuprous chloride by aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Sulfonamides Utilizing Pyrimidine-2-sulfonyl Chloride

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3] The strategic hybridization of the sulfonamide moiety with heterocyclic scaffolds, such as pyrimidine, has emerged as a highly promising approach for generating novel drug candidates with enhanced biological activity, particularly in oncology.[1][4] Pyrimidine-2-sulfonyl chloride is a key reagent in this endeavor, offering a reactive electrophilic sulfur center activated by the electron-deficient pyrimidine ring. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamides using this compound. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols for both conventional and microwave-assisted synthesis, and discuss critical parameters for successful execution and product characterization.

Introduction: The Power of the Pyrimidine-Sulfonamide Scaffold

The pyrimidine ring is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[5] When combined with the sulfonamide group—a well-established bioisostere for amides and carboxylic acids with improved metabolic stability and pharmacokinetic properties—the resulting pyrimidine-sulfonamide hybrids exhibit a broad spectrum of biological activities.[2][4] These hybrids have shown significant potential as anticancer, antibacterial, and antiviral agents.[1][6][7]

This compound (C₄H₃ClN₂O₂S, CAS 220548-03-8) serves as a highly valuable building block for accessing these hybrid molecules.[8][9][10] The electron-withdrawing nature of the diazine ring system enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack by primary and secondary amines. This heightened reactivity allows for efficient sulfonamide bond formation under mild conditions.[11][12]

This guide explains the causality behind the experimental choices, ensuring that researchers can not only follow the protocols but also adapt them for novel substrates and desired outcomes.

Reaction Mechanism and Scientific Rationale

The synthesis of a sulfonamide from this compound and an amine is a classic nucleophilic substitution reaction.[13] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Core Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes a proton from the nitrogen atom, neutralizing the resulting positively charged sulfonamide and the hydrogen chloride (HCl) generated in situ.[13]

The diagram below, generated using DOT language, illustrates this fundamental pathway.

Caption: General reaction mechanism for sulfonamide synthesis.

Causality Behind Experimental Choices:

-

Anhydrous Solvents (DCM, Acetonitrile): Sulfonyl chlorides are highly reactive towards water, which can hydrolyze them back to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide. Using anhydrous (dry) solvents is critical to prevent this side reaction.

-

Base (Pyridine, Triethylamine): The reaction generates one equivalent of HCl.[13] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is added to scavenge this HCl, driving the reaction to completion. Pyridine is often a good choice as it can also act as a nucleophilic catalyst.

-